REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl[C:15](OCCl)=[O:16].C(N(CC)CC)C.[CH:27]([Cl:30])(Cl)Cl>>[Cl:30][CH2:27][C:15]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed twice with water (50 ml per washing)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |